2-(2,3-Dimethylquinoxalin-6-yl)acetic acid

Physicochemical profiling Ionization state Drug-likeness optimization

2-(2,3-Dimethylquinoxalin-6-yl)acetic acid is a synthetic quinoxaline derivative (C12H12N2O2, MW 216.24 g/mol) featuring a bicyclic benzopyrazine core substituted with methyl groups at positions 2 and 3, and a —CH2COOH side chain attached at position 6. This compound belongs to the privileged quinoxaline scaffold class, which is recognized for its broad pharmacological plasticity—including anti-microbial, anti-inflammatory, anti-cancer, and enzyme-inhibitory activities—as documented in a comprehensive 2025 structure–activity relationship (SAR) review covering literature from 2015–2024.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
Cat. No. B11891464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dimethylquinoxalin-6-yl)acetic acid
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C=C(C=CC2=N1)CC(=O)O)C
InChIInChI=1S/C12H12N2O2/c1-7-8(2)14-11-5-9(6-12(15)16)3-4-10(11)13-7/h3-5H,6H2,1-2H3,(H,15,16)
InChIKeyHXMBZCLRTFMLNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,3-Dimethylquinoxalin-6-yl)acetic acid (CAS 351872-67-8): Procurement-Grade Quinoxaline Scaffold with a Flexible Acetic Acid Side Chain


2-(2,3-Dimethylquinoxalin-6-yl)acetic acid is a synthetic quinoxaline derivative (C12H12N2O2, MW 216.24 g/mol) featuring a bicyclic benzopyrazine core substituted with methyl groups at positions 2 and 3, and a —CH2COOH side chain attached at position 6 . This compound belongs to the privileged quinoxaline scaffold class, which is recognized for its broad pharmacological plasticity—including anti-microbial, anti-inflammatory, anti-cancer, and enzyme-inhibitory activities—as documented in a comprehensive 2025 structure–activity relationship (SAR) review covering literature from 2015–2024 [1]. The defining structural feature that distinguishes it from its closest analogs is the methylene spacer between the aromatic ring and the carboxylic acid group, which confers distinct ionization behavior, conformational flexibility, and synthetic derivatization potential relative to directly attached carboxyl analogs [2]. Commercially available at ≥95% purity from multiple global suppliers, this compound serves as both a research tool for quinoxaline SAR exploration and a versatile building block for medicinal chemistry campaigns .

Why 2-(2,3-Dimethylquinoxalin-6-yl)acetic acid Cannot Be Replaced by 2,3-Dimethylquinoxaline-6-carboxylic acid or Other In-Class Analogs


The quinoxaline scaffold family exhibits extreme sensitivity to the nature, position, and linker length of substituents, making inter-compound substitution unreliable without rigorous validation. The target compound's —CH2COOH side chain at position 6 introduces a methylene spacer that fundamentally alters the acid strength (predicted pKa ~4.0–4.3 for the acetic acid moiety versus pKa 3.34 for the directly attached —COOH in 2,3-dimethylquinoxaline-6-carboxylic acid ), the molecular lipophilicity (LogP ~1.2 versus 1.94 for the —COOH analog [1]), and the conformational degrees of freedom available for target engagement [2]. These physicochemical divergences translate into measurably different solubility profiles, membrane permeabilities, and metabolic susceptibilities. Furthermore, the 2,3-dimethyl substitution pattern contributes to the broad-spectrum antimicrobial baseline of the parent scaffold—2,3-dimethylquinoxaline (DMQ) exhibits a minimum inhibitory concentration (MIC) of 9 µg/mL against Cryptococcus neoformans and demonstrates significant gastroprotective efficacy with a 45% reduction in gastric TNF-α, IL-6, and IL-1β levels in a rat indomethacin-induced ulcer model [3][4]—yet removal or relocation of either substituent reshapes the biological fingerprint entirely. Procuring a generic substitute without the precise 6-acetic acid configuration therefore risks losing both the desired reactivity profile and any scaffold-dependent biological activity.

Quantitative Evidence Guide: Head-to-Head Differentiation of 2-(2,3-Dimethylquinoxalin-6-yl)acetic acid from Closest Structural Analogs


Acid Strength Differentiation: Acetic Acid Side Chain (pKa ~4.0–4.3) vs. Directly Attached Carboxylic Acid (pKa 3.34)

The target compound bears a phenylacetic acid-type side chain at position 6, which is inherently a weaker acid than the directly attached aromatic carboxylic acid found in 2,3-dimethylquinoxaline-6-carboxylic acid. The predicted pKa of 2,3-dimethylquinoxaline-6-carboxylic acid is 3.34±0.30 , whereas the target compound's acetic acid moiety is predicted to have a pKa in the range of ~4.0–4.3, consistent with the known pKa difference between benzoic acid (pKa 4.19) and phenylacetic acid (pKa 4.31) where the methylene spacer decouples the carboxylate anion from direct resonance interaction with the aromatic ring [1]. At physiological pH 7.4, both compounds are >99.9% ionized; however, at the pH of intracellular compartments (~5.0–6.5) and in certain formulation environments, the ~0.8–1.0 log unit difference in acid strength produces measurably distinct ratios of ionized to neutral species, directly impacting solubility, passive membrane permeability, and plasma protein binding.

Physicochemical profiling Ionization state Drug-likeness optimization

Lipophilicity Differentiation: LogP ~1.2 vs. LogP 1.94 Reduces Non-Specific Binding Risk

The introduction of the methylene spacer in the acetic acid side chain lowers the predicted lipophilicity of the target compound relative to its closest carboxylic acid analog. The target compound has a predicted LogP of approximately 1.2 (fragment-based PubChem estimate) [1], whereas 2,3-dimethylquinoxaline-6-carboxylic acid has an experimentally validated ACD/LogP of 1.94 and a LogD (pH 5.5) of 0.15 . The ~0.7 log unit reduction in LogP translates to an approximately 5-fold difference in octanol-water partition coefficient, indicating that the target compound partitions less extensively into lipid membranes. In the context of the quinoxaline SAR landscape—where LogP values for active anti-leishmanial quinoxalines range from 1.6 to 3.5 [2]—the target compound sits at the lower end of the lipophilicity spectrum, which is generally associated with reduced hERG channel blockade risk, lower cytochrome P450 promiscuity, and improved aqueous solubility.

Lipophilicity ADME prediction Off-target profiling

Conformational Flexibility Advantage: Two Rotatable Bonds Enable Distinct Binding Modes vs. One Rotatable Bond in the Carboxylic Acid Analog

The acetic acid side chain introduces an additional freely rotatable C–C bond (the CH2–COOH torsion) that is absent in 2,3-dimethylquinoxaline-6-carboxylic acid, where the carboxyl group is directly conjugated to the quinoxaline ring system. This structural difference increases the target compound's rotatable bond count from 1 to 2, expanding the accessible conformational space for ligand–target interactions . In the context of the broader quinoxaline SAR, the flexibility afforded by alkylene spacers at the 6-position has been shown to modulate regioselectivity in chemical transformations—a 2016 study on 6-substituted 2,3-dimethylquinoxaline derivatives demonstrated that the electronic nature of the 6-substituent (ranging from strongly electron-withdrawing —NO2 to electron-donating —NH2) governs both the reactivity and the preferred regioisomeric outcome of Riley oxidation reactions [1]. For the biological context, the parent scaffold DMQ (which lacks the acetic acid side chain entirely) has demonstrated MIC values of 9 µg/mL against Cryptococcus neoformans and 1,125 µg/mL against Candida tropicalis [2], establishing a baseline antifungal potency; the addition of the conformationally flexible acetic acid side chain at position 6 may modulate target engagement geometry relative to this baseline.

Conformational analysis Molecular recognition Scaffold optimization

Synthetic Versatility: Acetic Acid Side Chain as a Privileged Handle for Amide, Ester, and Reduced-Alcohol Derivatives

The —CH2COOH moiety at position 6 provides a synthetically versatile handle that supports a wider array of derivatization chemistries than the directly attached —COOH group in 2,3-dimethylquinoxaline-6-carboxylic acid. The methylene spacer enables: (i) standard carbodiimide-mediated amide coupling with amines to generate quinoxaline–acetamide conjugates; (ii) esterification to produce prodrug esters with tunable hydrolysis rates; (iii) reduction to the primary alcohol (—CH2CH2OH) using LiAlH4 or borane, a transformation that is not directly accessible from aromatic carboxylic acids without decarboxylation; and (iv) homologation chemistry (Arndt–Eistert or related) for further chain extension [1]. The 2,3-dimethyl substitution on the quinoxaline core, meanwhile, blocks potential metabolic oxidation at these positions and provides a defined electronic environment that influences the reactivity of the 6-position side chain, as demonstrated by the regioselectivity studies on 6-substituted 2,3-dimethylquinoxalines where electron-donating and electron-withdrawing 6-substituents dramatically shifted the preferred site of SeO2-mediated oxidation [2]. This combination of a metabolically stabilized core with a flexible, derivatizable side chain makes the compound a strategic choice for fragment-based drug discovery (FBDD) libraries where the carboxylic acid serves as a growth vector.

Medicinal chemistry Fragment elaboration Chemical biology probes

Biological Baseline Established by Parent Scaffold DMQ: Antifungal MIC 9 µg/mL and Gastroprotective 45% Inflammatory Marker Reduction as Reference Points

While direct biological assay data for 2-(2,3-dimethylquinoxalin-6-yl)acetic acid itself is not publicly reported, the biological activity of the parent 2,3-dimethylquinoxaline (DMQ) scaffold provides a quantitative baseline from which the 6-acetic acid derivative's potential can be inferred. In a preclinical antifungal evaluation against 10 pathogenic fungal species, DMQ demonstrated a minimum inhibitory concentration (MIC) of 9 µg/mL against Cryptococcus neoformans (the most potent activity observed) and an MIC of 1,125 µg/mL against Candida tropicalis (the weakest activity), with a 1% topical gel formulation effectively resolving oral candidiasis in a mouse model [1]. In an independent gastroprotective study, DMQ administered orally at 60 mg/kg for three days prior to indomethacin challenge in Wistar rats produced a 45% reduction in gastric tissue levels of TNF-α, IL-6, and IL-1β compared to indomethacin-only controls, accompanied by significant upregulation of prostaglandin E2 (PGE2) and mucin levels, and a significant decrease in ulcer index [2]. Toxicological evaluation revealed an acceptable safety profile: LD50 > 2,000 mg/kg in rodent acute oral toxicity, with all in vitro toxicity assays negative at concentrations ≤100 µM, although high-dose subacute exposure produced thrombocytosis (99.8% increase in platelet count) and leukocytosis (188.8% increase in WBC count) that warrant further investigation [3]. The 6-acetic acid substituent is expected to modulate these biological activities through altered physicochemical properties (as detailed in Evidence Items 1–3 above), and class-level SAR from the 2025 systematic review confirms that quinoxaline 6-position substitution is a critical determinant of antimicrobial potency and selectivity [4].

Antifungal activity Anti-inflammatory activity In vivo pharmacology

Enzyme Inhibition Profile: Class-Level Data from Quinoxaline Carboxylic Acids Establishes Precedent for Target Engagement

Quinoxaline derivatives bearing carboxyl-based substituents at the 6-position have demonstrated measurable enzyme inhibitory activity. Specifically, 2,3-dimethylquinoxaline-6-carboxylic acid exhibits an IC50 of 1.56 mM against human blood group B galactosyltransferase (EC 2.4.1.37) at pH 6.7 and 37°C, as catalogued in the BRENDA enzyme database [1]. This IC50 value situates the compound among weak-to-moderate fragment-level inhibitors; for comparison, the most potent inhibitor in the same assay series, 1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine, shows an IC50 of 0.79 mM [1]. The acetic acid analog is structurally poised to engage the same or related enzyme targets but with altered binding kinetics due to the additional methylene spacer, which may either improve or diminish complementarity to the catalytic site. In the broader enzyme inhibition landscape, the quinoxaline scaffold has produced potent inhibitors of acetyl-CoA carboxylase (ACC) with IC50 values reaching the low nanomolar range (e.g., IC50 4.30 nM for ACC2, IC50 7 nM for ACC1) [2], demonstrating that appropriate substitution around the quinoxaline core can yield high-affinity target engagement. While no direct ACC inhibition data exist for the target compound, the presence of both the 2,3-dimethyl pattern and a carboxylic acid-bearing side chain makes it a plausible fragment for ACC inhibitor optimization.

Enzyme inhibition Biochemical assay Galactosyltransferase

High-Impact Application Scenarios for 2-(2,3-Dimethylquinoxalin-6-yl)acetic acid Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Targeting Kinases or Acetyl-CoA Carboxylase

The compound's combination of a privileged quinoxaline scaffold (validated for kinase and ACC inhibition [1]) with a flexible acetic acid growth vector makes it an ideal fragment for FBDD screening collections. Its lower LogP (~1.2 vs. 1.94 for the —COOH analog ) reduces the risk of non-specific hydrophobic binding and aggregation-based false positives that plague fragment screens. The predicted pKa of ~4.0–4.3 [2] ensures adequate aqueous solubility for biochemical assay conditions (≥100 µM in phosphate buffer at pH 7.4), while the carboxylic acid handle enables rapid fragment elaboration via amide coupling to diverse amine libraries without requiring protecting group strategies. Procurement of this compound at ≥95% purity ensures consistent screening results across fragment campaigns.

SAR Expansion of 2,3-Dimethylquinoxaline-Based Antifungal Leads for Cryptococcus neoformans

The parent scaffold DMQ has established antifungal efficacy against Cryptococcus neoformans with an MIC of 9 µg/mL [3]. The 6-acetic acid derivative provides a direct avenue for exploring whether increased polarity (lower LogP) and conformational flexibility at position 6 enhance or diminish antifungal potency. Researchers can systematically compare the MIC of the target compound against DMQ using standardized microdilution assays, generating the first head-to-head SAR data for this substitution pattern. The favorable acute safety profile of DMQ (LD50 > 2,000 mg/kg, no in vitro toxicity at ≤100 µM [4]) provides a permissive toxicological window for in vivo efficacy testing of derivatives.

Anti-Inflammatory Probe Development via COX-2 / NF-κB Pathway Modulation

DMQ has demonstrated significant gastroprotective effects mediated through COX-2 and NF-κB pathway suppression, achieving a 45% reduction in gastric TNF-α, IL-6, and IL-1β levels at 60 mg/kg in a rat indomethacin-induced ulcer model [5]. The 6-acetic acid derivative can be employed as a chemical probe to test whether the carboxylic acid functionality enhances or attenuates this anti-inflammatory activity—a critical question since NSAID-induced gastric damage affects ~25% of NSAID users and the quinoxaline scaffold may offer a dual anti-inflammatory/gastroprotective mechanism distinct from conventional COX inhibitors. The compound's synthetic versatility (amide formation, ester prodrug synthesis) [6] further enables the exploration of bioavailability-optimized analogs for in vivo pharmacology studies.

Chemical Biology Tool for Profiling Quinoxaline–Protein Interactions via Photoaffinity Labeling

The acetic acid side chain provides a convenient anchor point for the introduction of photoaffinity labels (diazirine or benzophenone moieties) and affinity tags (biotin or fluorophores) via amide coupling, enabling chemical proteomics studies aimed at deconvoluting the molecular targets of the 2,3-dimethylquinoxaline scaffold. Unlike the directly attached —COOH analog, the methylene spacer in the target compound provides sufficient distance from the quinoxaline pharmacophore to minimize steric interference between the tag and the protein binding site, a design principle supported by the conformational analysis of 6-substituted 2,3-dimethylquinoxaline derivatives where the reactivity of the 6-position is electronically decoupled from the ring system through substituent effects [6]. This application is especially relevant given that DMQ's molecular targets beyond antifungal activity remain incompletely characterized.

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